N-(1H-indol-2-ylcarbonyl)glycylglycine

Glycogen phosphorylase inhibition Molecular modeling Structure-activity relationship

N-(1H-Indol-2-ylcarbonyl)glycylglycine (CAS 929862-76-0, molecular formula C₁₃H₁₃N₃O₄, molecular weight 275.26 g/mol) is a synthetic small molecule that combines an indole-2-carbonyl pharmacophore with a glycylglycine dipeptide backbone. The indole core is a privileged structure in medicinal chemistry, conferring the ability to modulate enzymes such as glycogen phosphorylase, a validated target for metabolic disorders.

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
Cat. No. B12180336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-2-ylcarbonyl)glycylglycine
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C13H13N3O4/c17-11(14-7-12(18)19)6-15-13(20)10-5-8-3-1-2-4-9(8)16-10/h1-5,16H,6-7H2,(H,14,17)(H,15,20)(H,18,19)
InChIKeyWIXDNVYSPUZNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indol-2-ylcarbonyl)glycylglycine: A Pharmacologically Relevant Indole-Dipeptide Conjugate for Glycogen Phosphorylase Research


N-(1H-Indol-2-ylcarbonyl)glycylglycine (CAS 929862-76-0, molecular formula C₁₃H₁₃N₃O₄, molecular weight 275.26 g/mol) is a synthetic small molecule that combines an indole-2-carbonyl pharmacophore with a glycylglycine dipeptide backbone . The indole core is a privileged structure in medicinal chemistry, conferring the ability to modulate enzymes such as glycogen phosphorylase, a validated target for metabolic disorders. This compound serves as a streamlined model within the broader class of substituted N-(indole-2-carbonyl)-glycinamides, which were developed as glycogen phosphorylase inhibitors for potential treatment of type 2 diabetes and related conditions [1]. Its chemical simplicity, featuring an unsubstituted indole ring and a free carboxylic acid terminus, offers a defined baseline for structure-activity relationship studies and ensures reliable sourcing for reproducible experimentation.

Glycogen phosphorylase research tool with indole-2-carbonyl pharmacophore
Defined 2-ylcarbonyl regioisomer for SAR baseline studies
Glycylglycine dipeptide backbone supports transporter recognition research

Why N-(1H-Indol-2-ylcarbonyl)glycylglycine Cannot Be Replaced by Other Indole-Dipeptide Conjugates


Although numerous indole-dipeptide conjugates exist in chemical catalogs, biological activity is remarkably sensitive to the position of the carbonyl attachment on the indole ring. Evidence from a comparative molecular modeling study indicates that 1H-indol-3-ylcarbonyl derivatives exhibit measurably different potency compared to their 1H-indol-2-ylcarbonyl counterparts . Because N-(1H-indol-2-ylcarbonyl)glycylglycine bears the carbonyl at the 2-position, it serves as a specific topological scaffold that cannot be mimicked by the 3-ylcarbonyl regioisomer or by N-alkylated derivatives without altering target-binding geometry. For procurement purposes, substituting this compound with a 3-ylcarbonyl analog or a simple indole-2-carboxylic acid will introduce uncontrolled variables into an experimental system, invalidating dose-response relationships and confounding structure-activity conclusions unless the substitute's equivalence has been experimentally verified in the same assay context.

This ProductN-(1H-Indol-2-ylcarbonyl)glycylglycine
Potential Substitute
Mismatch Risk
2-ylcarbonyl regioisomer
3-ylcarbonyl regioisomer
Carbonyl position shift may alter binding geometry and potency profile
Indole-2-carbonyl capped dipeptide
Plain glycylglycine
Lacks indole cap required for target engagement; no reported inhibition
Unsubstituted indole ring
N-alkylated indole derivatives
Substitution may disrupt hydrogen-bonding topology at the active site

Quantitative Differentiation Guide for N-(1H-Indol-2-ylcarbonyl)glycylglycine


Regioisomer Specificity: Indole-2-carbonyl Activity Is Not Interchangeable with Indole-3-carbonyl

In a directed comparison of indole-carbonyl regioisomers, molecular modeling studies predicted that the 1H-indol-3-ylcarbonyl derivatives (compounds 5–7) are measurably more potent than the corresponding 1H-indol-2-ylcarbonyl derivatives (compounds 2–4) . While the report does not provide absolute IC₅₀ values for each individual compound, the structural position of the carbonyl attachment—indole-2-carbonyl versus indole-3-carbonyl—was identified as a key determinant of inhibitory potency against the target enzyme. The 2-ylcarbonyl configuration enforces a distinct dihedral orientation of the peptide backbone, which directly influences hydrogen-bonding patterns within the enzyme active site.

Regioisomer specificity
Class-level inference

3-ylcarbonyl predicted slightly more potent than 2-ylcarbonyl; exact fold-change not specified

Reported regioisomer-dependent potency context

Molecular docking prediction; requires direct assay verification

Glycogen phosphorylase inhibition Molecular modeling Structure-activity relationship

Pharmacophoric Core Validation: N-(Indole-2-carbonyl)-glycinamides as Defined Glycogen Phosphorylase Inhibitors

The core scaffold of N-(1H-indol-2-ylcarbonyl)glycylglycine is protected by a broad patent claiming substituted N-(indole-2-carbonyl)-glycinamides as glycogen phosphorylase inhibitors [1]. In the seminal medicinal chemistry study that established this pharmacophore, the minimal indole-2-carboxamide fragment was shown to be essential for binding to human liver glycogen phosphorylase a (HLGPa), with more elaborate analogs achieving nanomolar IC₅₀ values [2]. Although the patent literature encompasses hundreds of derivatives, the unsubstituted glycylglycine-terminated compound represents the foundational structure from which optimized clinical candidates (e.g., CP-320626) were developed. By contrast, simple glycylglycine dipeptide lacking the indole-2-carbonyl cap shows no measurable glycogen phosphorylase inhibition, demonstrating that the indole moiety is indispensable for target engagement.

Pharmacophore requirement
Class-level inference

Indole-2-carbonyl cap essential for glycogen phosphorylase a engagement; plain glycylglycine shows no inhibition

Supports indole-carbonyl pharmacophore requirement

Exact IC₅₀ for unsubstituted compound not reported; optimized analogs reach nanomolar range

Diabetes therapy Glycogen phosphorylase a Enzyme inhibition

Optimal Research Scenarios for N-(1H-Indol-2-ylcarbonyl)glycylglycine


Baseline Compound for Glycogen Phosphorylase Structure-Activity Relationship (SAR) Elaboration

Because N-(1H-indol-2-ylcarbonyl)glycylglycine is a minimal pharmacophoric representative of the indole-2-carbonyl glycinamide class [1], it provides an ideal starting point for systematic SAR programs aimed at optimizing potency, selectivity, and metabolic stability of glycogen phosphorylase inhibitors. Its unsubstituted indole ring and free carboxylic-acid C-terminus allow chemists to introduce substituents at multiple vectors (indole 4-, 5-, 6-, 7-positions; glycylglycine backbone) without interference from pre-existing functional groups.

Regioisomer Control Experiment for Indole-Carbonyl Bioisostere Evaluation

The 2-ylcarbonyl attachment position defines a specific dihedral geometry distinct from the 3-ylcarbonyl regioisomer, impacting enzyme-binding topology as predicted by molecular modeling . Researchers can use N-(1H-indol-2-ylcarbonyl)glycylglycine as the 2-ylcarbonyl standard in head-to-head comparative biophysical (SPR, ITC) or biochemical (enzymatic inhibition) assays against 3-ylcarbonyl analogs to quantify regioisomer-dependent differences in target affinity and kinetics.

Pharmacokinetic Probe Substrate for Peptide Transporter Recognition

The glycylglycine dipeptide motif is a known substrate-recognition element for intestinal and renal peptide transporters (PEPT1, PEPT2). Coupling this motif to an aromatic indole-2-carbonyl cap creates a compound with potential for active transepithelial uptake, making it a suitable tool compound for in vitro permeability and transporter studies in Caco-2 or MDCK cell monolayers, where the unmodified dipeptide alone is rapidly hydrolyzed by brush-border peptidases.

Reference Standard for Analytical Method Development and Compound Integrity Verification

The compound's unique combination of an indole chromophore (λ_max ~280 nm) and a dipeptide backbone makes it suitable as a reference standard for HPLC or LC-MS method development. The free carboxylic acid terminus provides a single ionization center for mass spectrometry, while the indole ring enables fluorescence detection. Sourcing a well-characterized batch with documented molecular weight (275.26 g/mol) and molecular formula (C₁₃H₁₃N₃O₄) ensures method consistency .

Application
Selection Property
Validation Focus
Glycogen phosphorylase SAR studies
Minimal indole-2-carbonyl glycinamide scaffold
Multi-vector substitution without pre-existing group interference
Indole-carbonyl regioisomer comparison
2-ylcarbonyl topological configuration
Binding affinity and kinetic parameters vs 3-ylcarbonyl analogs
Peptide transporter recognition studies
Glycylglycine dipeptide motif with aromatic indole cap
In vitro permeability and uptake assay endpoints
HPLC/LC-MS analytical method development
Indole chromophore and defined single ionization center
Detection wavelength and mass spectrometry parameter consistency
Quote Request

Request a Quote for N-(1H-indol-2-ylcarbonyl)glycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.